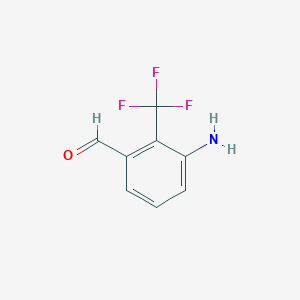

3-Amino-2-(trifluoromethyl)benzaldehyde

描述

3-Amino-2-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde with an amino group at the 3-position and a trifluoromethyl (-CF₃) substituent at the 2-position of the benzene ring.

属性

分子式 |

C8H6F3NO |

|---|---|

分子量 |

189.13 g/mol |

IUPAC 名称 |

3-amino-2-(trifluoromethyl)benzaldehyde |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)7-5(4-13)2-1-3-6(7)12/h1-4H,12H2 |

InChI 键 |

BEBFVIGRPLLXRF-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1)N)C(F)(F)F)C=O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(trifluoromethyl)benzaldehyde typically involves the introduction of the trifluoromethyl group and the amino group onto a benzaldehyde core. One common method involves the nitration of 2-(trifluoromethyl)benzaldehyde followed by reduction to introduce the amino group. The reaction conditions often require the use of strong acids for nitration and reducing agents such as hydrogen gas or metal catalysts for the reduction step .

Industrial Production Methods

In industrial settings, the production of 3-Amino-2-(trifluoromethyl)benzaldehyde may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize yield and purity. The use of automated systems and real-time monitoring ensures consistent production quality .

化学反应分析

Types of Reactions

3-Amino-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: 3-Amino-2-(trifluoromethyl)benzoic acid.

Reduction: 3-Amino-2-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Therapeutic Intermediates

3-Amino-2-(trifluoromethyl)benzaldehyde serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structural characteristics allow for modifications that enhance the pharmacological profiles of drugs targeting conditions such as inflammation and cancer. For example, derivatives of this compound have been linked to anti-inflammatory properties, as evidenced by patents detailing its use in synthesizing therapeutic agents like N-(2-methyl-3-trifluoromethylphenyl) anthranilic acid .

Case Study: Anticancer Activity

Research has demonstrated that modifications to the trifluoromethyl group can lead to compounds with enhanced anticancer activity. A study published in the Journal of the American Chemical Society highlighted the synthesis of α-trifluoromethyl amines derived from 3-amino-2-(trifluoromethyl)benzaldehyde, showing promising results in inhibiting tumor growth in vitro .

Agrochemicals

The incorporation of trifluoromethyl groups into agrochemical formulations has been shown to improve efficacy against pests. Compounds similar to 3-amino-2-(trifluoromethyl)benzaldehyde have been utilized in developing new pesticides that exhibit higher potency and lower toxicity to non-target organisms. The unique properties imparted by fluorine atoms enhance the biological activity of these agrochemicals .

Materials Science

Fluorinated Polymers

In materials science, 3-amino-2-(trifluoromethyl)benzaldehyde is explored for its potential in synthesizing fluorinated polymers. These materials are valued for their chemical resistance and thermal stability. The compound's ability to form stable bonds with other polymer components makes it an attractive candidate for developing high-performance materials used in various industrial applications .

Analytical Chemistry

Reagents for Synthesis

The compound is also employed as a reagent in organic synthesis, particularly in reactions that require the introduction of amino and aldehyde functionalities. Its reactivity facilitates the formation of complex molecules that are essential for various chemical analyses and synthetic pathways .

作用机制

The mechanism of action of 3-Amino-2-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in drug discovery and development .

相似化合物的比较

Research Findings and Trends

- Biological Activity: Amino-trifluoromethyl benzaldehyde derivatives are under exploration for kinase inhibition, as seen in analogs like (2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine (CAS 767340-03-4), which targets triazolopyrazine-based enzymes .

- Stability : Trifluoromethyl groups improve thermal and oxidative stability, as evidenced by the long-term storage recommendations for Fluorochem-branded compounds .

生物活性

3-Amino-2-(trifluoromethyl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, making them more potent and selective. This article reviews the biological activity of 3-Amino-2-(trifluoromethyl)benzaldehyde, focusing on its synthesis, mechanism of action, and therapeutic potential.

Chemical Structure and Synthesis

The compound 3-Amino-2-(trifluoromethyl)benzaldehyde can be synthesized through various methods, typically involving the introduction of a trifluoromethyl group into an aromatic system. Common synthetic routes include:

- Nucleophilic Substitution : Utilizing nucleophiles to substitute hydrogen atoms on the aromatic ring with trifluoromethyl groups.

- Electrophilic Aromatic Substitution : Directly introducing the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonyl fluoride .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. For instance, derivatives similar to 3-Amino-2-(trifluoromethyl)benzaldehyde have shown promising results against various cancer cell lines:

- In vitro Studies : The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. For example, an analog exhibited an IC50 value of 8.47 µM against MCF-7 cells after 72 hours of treatment .

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MCF-7 | 8.47 | 72 hours |

| HeLa | 9.22 | 72 hours |

The mechanism by which 3-Amino-2-(trifluoromethyl)benzaldehyde exerts its anticancer effects may involve:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor progression and metastasis .

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Antimicrobial Activity

In addition to anticancer properties, compounds with a trifluoromethyl group have been investigated for their antimicrobial effects. Research indicates that certain derivatives exhibit significant activity against various bacterial strains, potentially due to their ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways .

Case Studies

-

Anticancer Efficacy : A study evaluated the effects of a related compound on HeLa cells, revealing a substantial decrease in viability with increasing concentrations over time, indicating dose-dependent cytotoxicity.

- Findings : At a concentration of 20 µM, cell viability dropped to approximately 21% after 72 hours.

- Antimicrobial Screening : Another study assessed the antimicrobial properties of fluorinated benzaldehydes, including derivatives similar to 3-Amino-2-(trifluoromethyl)benzaldehyde. The results showed efficacy against Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents from these compounds .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Amino-2-(trifluoromethyl)benzaldehyde, and what key reaction parameters influence yield?

- Methodological Answer : A widely used approach involves catalytic cross-coupling reactions. For example, Cu(I)/TMEDA systems can mediate coupling between trifluoroacetimidoyl halides and amines under ligand-promoted conditions . Key parameters include ligand selection (e.g., TMEDA), reaction temperature (typically 80–100°C), and halogen substituent reactivity (Cl < Br < I). Yield optimization requires careful control of stoichiometry and inert atmosphere to prevent oxidation of intermediates .

Q. How can researchers characterize the purity and structural integrity of 3-Amino-2-(trifluoromethyl)benzaldehyde?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze and spectra for characteristic aldehyde proton (~9.8–10.2 ppm) and CF-induced deshielding in aromatic protons. NMR confirms trifluoromethyl presence .

- HPLC/GC-MS : Quantify purity by retention time alignment with standards.

- Elemental Analysis : Verify C, H, N, and F percentages against theoretical values .

Q. What are the primary challenges in handling and storing 3-Amino-2-(trifluoromethyl)benzaldehyde?

- Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (N or Ar) at 2–8°C to prevent aldehyde oxidation and amine degradation. Use amber glassware and desiccants during handling. Stability tests via accelerated aging (40°C/75% RH) are recommended to establish shelf life .

Q. What are the typical applications of 3-Amino-2-(trifluoromethyl)benzaldehyde in pharmaceutical intermediate synthesis?

- Methodological Answer : It serves as a precursor for cytotoxic agents (e.g., N,N’-(Arylmethylene)bisamides) and bioactive heterocycles like benzimidazoles. The amino and aldehyde groups enable Schiff base formation, while the CF group enhances metabolic stability in drug candidates .

Advanced Research Questions

Q. What catalytic systems are effective in mediating the introduction of the trifluoromethyl group into benzaldehyde derivatives?

- Methodological Answer : Transition-metal catalysis (e.g., Pd/Cu) with trifluoromethylating agents (e.g., CFX, X = I, Br) is common. Ligand choice (e.g., phenanthroline derivatives) significantly impacts efficiency by stabilizing metal intermediates. For example, Cu(I)/TMEDA systems achieve >80% yield in cross-coupling reactions, whereas Pd-based systems excel in directed C–H trifluoromethylation .

Q. How do solvent polarity and temperature affect regioselectivity in nucleophilic substitution reactions involving 3-Amino-2-(trifluoromethyl)benzaldehyde?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) favor nucleophilic attack at the aldehyde group due to enhanced electrophilicity. Lower temperatures (0–25°C) reduce side reactions (e.g., imine formation), while higher temperatures (50–80°C) promote CF-directed aromatic substitutions. Solvent dielectric constants correlate with reaction rates—optimize using a Design of Experiments (DoE) approach .

Q. How can researchers resolve contradictions in NMR data arising from the electron-withdrawing effects of the trifluoromethyl group?

- Methodological Answer : The CF group causes significant deshielding and complex splitting patterns. Use -decoupled NMR to simplify aromatic signals. For ambiguous peaks, compare with DFT-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p)) or employ 2D NMR (HSQC, HMBC) to assign coupling networks .

Q. What methodological approaches optimize reaction yields in multi-step syntheses involving this compound?

- Methodological Answer : Implement real-time monitoring (e.g., in-situ IR or Raman spectroscopy) to track intermediate formation. For example, microwave-assisted Claisen-Schmidt reactions reduce reaction times from hours to minutes while improving yields by 15–20% . Purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) enhances final product purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。